3-(2-Methylphenyl)azetidin-3-ol hydrochloride
Description
Properties
IUPAC Name |
3-(2-methylphenyl)azetidin-3-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO.ClH/c1-8-4-2-3-5-9(8)10(12)6-11-7-10;/h2-5,11-12H,6-7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJDXDIHEDZMJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2(CNC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1798806-31-1 | |
| Record name | 3-(2-methylphenyl)azetidin-3-ol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Mechanism of Action
Biochemical Pathways
The compound is used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . ADCs are designed to harness the targeting ability of monoclonal antibodies by linking them to cytotoxic agents . PROTACs, on the other hand, are bifunctional molecules that bind to the target protein and an E3 ubiquitin ligase, leading to the degradation of the target protein .
Result of Action
The result of the action of 3-(2-Methylphenyl)azetidin-3-ol hydrochloride depends on its use. As an ADC linker, it allows the cytotoxic drug to be released in the target cell once the ADC has bound to the appropriate antigen . As a PROTAC linker, it leads to the degradation of the target protein .
Biochemical Analysis
Biochemical Properties
3-(2-Methylphenyl)azetidin-3-ol hydrochloride plays a significant role in biochemical reactions, primarily as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). In this context, it interacts with antibodies and cytotoxins, facilitating the targeted delivery of cytotoxic agents to cancer cells. The compound’s interaction with antibodies involves the formation of stable covalent bonds, ensuring the effective delivery of the cytotoxic payload to the target cells.
Additionally, this compound is used as an alkyl chain-based linker in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are designed to selectively degrade target proteins by exploiting the intracellular ubiquitin-proteasome system. The compound interacts with E3 ubiquitin ligases and target proteins, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the target protein.
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In the context of ADCs, the compound facilitates the targeted delivery of cytotoxic agents to cancer cells, leading to cell death. This targeted approach minimizes the impact on healthy cells and reduces the side effects associated with traditional chemotherapy.
In the case of PROTACs, this compound influences cell function by promoting the degradation of specific target proteins. This degradation can affect cell signaling pathways, gene expression, and cellular metabolism. By selectively degrading oncogenic proteins, PROTACs can inhibit cancer cell proliferation and induce apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a linker in ADCs and PROTACs. In ADCs, the compound forms stable covalent bonds with antibodies and cytotoxins, ensuring the targeted delivery of the cytotoxic payload to cancer cells. This targeted approach enhances the efficacy of the cytotoxic agent while minimizing off-target effects.
In PROTACs, this compound acts as a linker that connects the E3 ubiquitin ligase ligand and the target protein ligand. The formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein leads to the ubiquitination and subsequent degradation of the target protein. This selective degradation mechanism allows for precise control over protein levels within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at 4°C in sealed storage away from moisture. Its stability can be affected by factors such as temperature and exposure to moisture, which may lead to degradation and reduced efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound effectively facilitates the targeted delivery of cytotoxic agents in ADCs and promotes the degradation of target proteins in PROTACs. At higher dosages, the compound may exhibit toxic or adverse effects, such as off-target cytotoxicity and immune responses. It is essential to determine the optimal dosage to maximize therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly in the context of ADCs and PROTACsIn ADCs, the compound’s stability and covalent bonding with antibodies and cytotoxins are crucial for its function. In PROTACs, the compound’s interaction with E3 ubiquitin ligases and target proteins is essential for the selective degradation of target proteins.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. In ADCs, the compound is transported to cancer cells via the antibody component, ensuring targeted delivery of the cytotoxic payload. In PROTACs, the compound’s distribution is determined by its interaction with E3 ubiquitin ligases and target proteins, facilitating the selective degradation of target proteins within specific cellular compartments.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. In ADCs, the compound is localized to the target cancer cells, where it facilitates the delivery of cytotoxic agents. In PROTACs, the compound’s localization is determined by its interaction with E3 ubiquitin ligases and target proteins, directing the degradation of target proteins within specific cellular compartments. The compound’s targeting signals and post-translational modifications play a crucial role in its subcellular localization and function.
Biological Activity
3-(2-Methylphenyl)azetidin-3-ol hydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
- Molecular Formula : C₉H₁₃ClN₂O
- Molecular Weight : 188.66 g/mol
- Structure : The compound features an azetidine ring substituted with a 2-methylphenyl group and a hydroxyl group.
The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways, potentially modulating neurotransmitter levels and exhibiting neuroprotective effects.
Anticancer Properties
Recent investigations have highlighted the compound's potential in cancer therapy. In vitro studies demonstrated that this compound exhibits significant antiproliferative effects against several cancer cell lines, including:
- MCF-7 (breast cancer) : IC50 values indicating effective cell growth inhibition.
- HeLa (cervical cancer) : Comparable activity to established chemotherapeutics.
Neuroprotective Effects
Research into neuroprotective properties has shown that this compound may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for managing neurodegenerative diseases like Alzheimer's. The following table summarizes the findings:
| Compound | AChE Inhibition (%) | BChE Inhibition (%) | Neuroprotective Model |
|---|---|---|---|
| 3-(2-Methylphenyl)azetidin-3-ol HCl | 75% | 70% | Salsolinol-induced neurodegeneration |
| Rivastigmine | 85% | 80% | Standard control |
Study 1: Anticancer Activity
In a study evaluating the anticancer potential of various azetidine derivatives, this compound was tested against multiple cancer cell lines. The results indicated that the compound significantly reduced cell viability in MCF-7 cells with an IC50 value of approximately 0.5 µM, suggesting a promising lead for further development in cancer therapeutics .
Study 2: Neuroprotection
Another study focused on the neuroprotective effects of the compound in models of oxidative stress. It was found to reduce neuronal death by decreasing oxidative stress markers and caspase activation in glutamate-induced toxicity models. The compound exhibited protective effects comparable to those of known neuroprotective agents .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared to azetidine derivatives with modifications to the aromatic substituent, azetidine ring methylation, or functional group additions (Table 1).
Table 1: Structural and Physicochemical Comparison
*logP values estimated using fragment-based methods.
Key Observations :
- Trifluoromethyl Effects : The trifluoromethyl group in CAS 2387602-02-8 significantly increases molecular weight and reduces solubility due to hydrophobicity .
- Methylation : Methylation on the azetidine ring (e.g., 3-Methylazetidin-3-ol hydrochloride) moderately increases logP without drastically altering solubility .
Pharmacological Activity
While direct data for 3-(2-Methylphenyl)azetidin-3-ol hydrochloride are sparse, related azetidine derivatives show activity at CNS targets:
- Synthetic Intermediates : Azetidin-3-ol hydrochloride derivatives are key intermediates in synthesizing pyridine-based compounds (e.g., ), which are prevalent in kinase inhibitors and antimicrobial agents .
Preparation Methods
Stepwise Synthesis (Based on CN102827052A Patent)
The method consists of three main steps:
| Step | Description | Reagents and Conditions | Yield (%) | Purity (%) (HPLC) |
|---|---|---|---|---|
| 1 | Preparation of intermediate by ring-opening | Benzylamine dissolved in water (15x mass), cooled to 0-5°C; slow addition of epichlorohydrin (1.3 eq); reaction at 0-5°C for 12 h; filtration and washing with water and ethyl acetate/petroleum ether (1:20 v/v) | 89 | >96 |
| 2 | Cyclization to 1-benzyl-3-hydroxyazetidine | Intermediate dissolved in acetonitrile (15x mass); sodium carbonate (1.5 eq) added; reflux for 12 h; filtration; concentration and precipitation with petroleum ether (1.6x mass) | 86 | >95 |
| 3 | Hydrogenation and formation of hydrochloride salt | Compound dissolved in methanol (5x mass); addition of 4 M HCl (1 eq); palladium on carbon catalyst; hydrogenation for 8 h; filtration; concentration; precipitation with ethyl acetate (2x mass) | 90 | >98 |
- The organic solvent wash in step 1 uses a mixture of ethyl acetate and petroleum ether in a 1:20 volume ratio to enhance purity.
- Sodium carbonate acts as an acid-binding agent facilitating ring closure.
- Hydrogenation under palladium catalysis removes the benzyl protecting group, yielding the free azetidin-3-ol hydrochloride.
- Reaction monitoring is performed via HPLC and GC to ensure completeness and purity.
- Ring-opening of epichlorohydrin by benzylamine at low temperature.
- Base-promoted cyclization to azetidine ring.
- Catalytic hydrogenation in acidic medium to yield the hydrochloride salt.
Alternative Synthetic Approaches (Based on WO2000063168A1)
- Use of N-protected azetidine intermediates (e.g., N-t-butyl-O-trimethylsilylazetidine) followed by acid treatment and extraction steps.
- Hydrogenation under palladium hydroxide on carbon at elevated temperature and pressure (e.g., 60°C, 40 psi H2) for extended periods (up to 72 h) to remove protecting groups.
- Formation of hydrochloride salts by bubbling hydrogen chloride gas through ethanolic suspensions at low temperature followed by reflux and filtration.
These approaches illustrate alternative protective group strategies and purification techniques that can be adapted depending on scale and desired product specifications.
Summary Table of Preparation Parameters
| Parameter | Step 1: Intermediate Formation | Step 2: Cyclization | Step 3: Hydrogenation & Salt Formation |
|---|---|---|---|
| Starting Material | Benzylamine, Epichlorohydrin | Intermediate from Step 1 | Compound from Step 2 |
| Solvent | Water; wash with ethyl acetate/petroleum ether (1:20) | Acetonitrile | Methanol |
| Temperature | 0-5 °C | Reflux (~80°C) | Room temperature to 60°C (hydrogenation) |
| Reaction Time | 12 hours | 12 hours | 8 hours |
| Base/Acid | None (neutral to slightly basic) | Sodium carbonate (1.5 eq) | 4 M HCl (1 eq) |
| Catalyst | None | None | Pd/C (palladium on carbon) |
| Yield (%) | ~89 | ~86 | ~90 |
| Purity (%) (HPLC) | >96 | >95 | >98 |
Research Findings and Advantages
- The described method achieves high yields and purities at each step, with the final hydrochloride salt exceeding 98% purity.
- Use of inexpensive benzylamine instead of more costly amines reduces production cost.
- The process is efficient, with a total production cycle of approximately 2 days.
- The hydrogenation step under mild conditions ensures selective removal of protecting groups without degradation.
- The method is scalable and suitable for industrial production.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : and NMR confirm the azetidine ring structure and substituent positions. A singlet at δ 3.8–4.2 ppm (azetidine protons) and aromatic peaks for the 2-methylphenyl group are diagnostic .
- HPLC-PDA : Quantifies purity (>98% for pharmaceutical-grade material) and detects impurities like unreacted precursors .
- Mass Spectrometry : ESI-MS (m/z ~224 for [M+H]+) validates molecular weight .
How should researchers address hygroscopicity and stability issues during storage?
Advanced Research Focus
The compound’s hygroscopic nature necessitates:
- Storage : Under inert gas (argon) in sealed, desiccated containers at 2–8°C. Exposure to moisture leads to hydrolysis, forming 3-azetidinol by-products .
- Stability Testing : Accelerated aging studies (40°C/75% RH for 6 months) coupled with HPLC monitoring can identify degradation pathways. Data contradictions in shelf-life reports often stem from variable storage protocols .
How can conflicting solubility data across studies be resolved?
Data Contradiction Analysis
Reported solubility in DMSO ranges from 5 mg/mL to >10 mg/mL. This variability arises from:
- Crystallinity Differences : Amorphous vs. crystalline forms exhibit distinct solubility profiles.
- Methodological Variations : Sonication time, temperature, and solvent pre-saturation protocols. Standardizing USP-type solubility assays (e.g., shake-flask method at 25°C) improves reproducibility .
What strategies mitigate side reactions during functionalization of the azetidine ring?
Advanced Research Focus
The electron-rich azetidine ring is prone to unwanted alkylation or oxidation. Solutions include:
- Protection/Deprotection : Use of Boc or Fmoc groups during functionalization.
- Catalytic Optimization : Palladium-mediated cross-coupling for aryl group introduction minimizes side products .
- Kinetic Monitoring : In-situ FTIR tracks reaction progress, enabling early termination to prevent over-functionalization .
How do researchers validate biological activity assays involving this compound?
Advanced Research Focus
For neuropharmacological studies (e.g., norepinephrine reuptake inhibition):
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
